ohioensin F
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Overview
Description
Ohioensin F is a benzonaphthoxanthenone compound isolated from the moss species Polytrichastrum alpinum . Benzonaphthoxanthenones are a class of flavonoids known for their unique polycyclic structures and significant biological activities. This compound, along with other ohioensins, has shown potential in various pharmacological applications, including antioxidant and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ohioensin F involves the extraction from moss species, particularly Polytrichastrum alpinum . The extraction process typically uses methanol as a solvent, followed by purification through chromatographic techniques . The structure of this compound is confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory extraction and purification processes from natural sources .
Chemical Reactions Analysis
Types of Reactions: Ohioensin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Mechanism of Action
Ohioensin F is part of a series of benzonaphthoxanthenones, including ohioensins A, B, C, D, E, G, and H . These compounds share similar polycyclic structures but differ in their substituent groups, leading to variations in their biological activities . This compound is unique due to its specific inhibitory effects on protein tyrosine phosphatase 1B and its potent antioxidant properties .
Comparison with Similar Compounds
- Ohioensin A
- Ohioensin B
- Ohioensin C
- Ohioensin D
- Ohioensin E
- Ohioensin G
- Ohioensin H
Ohioensin F stands out among these compounds for its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H16O6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(1R,15R,23S)-4,9,11,15-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |
InChI |
InChI=1S/C23H16O6/c24-10-5-6-11-12(7-10)22-21-20-18(11)14(25)8-15(26)19(20)16(27)9-23(21,28)13-3-1-2-4-17(13)29-22/h1-8,21-22,24-26,28H,9H2/t21-,22-,23-/m0/s1 |
InChI Key |
CJDAIJHZTKDLTJ-VABKMULXSA-N |
Isomeric SMILES |
C1C(=O)C2=C(C=C(C3=C2[C@@H]4[C@]1(C5=CC=CC=C5O[C@H]4C6=C3C=CC(=C6)O)O)O)O |
Canonical SMILES |
C1C(=O)C2=C(C=C(C3=C2C4C1(C5=CC=CC=C5OC4C6=C3C=CC(=C6)O)O)O)O |
Synonyms |
ohioensin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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